molecular formula C7H8BrIN2O4S2 B8541547 N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide

Cat. No.: B8541547
M. Wt: 455.1 g/mol
InChI Key: PRVXMWWQTOPGIS-UHFFFAOYSA-N
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Description

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is a complex organic compound that features both halogenated pyridine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide typically involves multi-step organic reactions. The starting materials often include halogenated pyridines and sulfonamide precursors. Common synthetic routes may involve:

    Halogenation: Introduction of bromine and iodine atoms into the pyridine ring.

    Sulfonation: Attachment of sulfonyl groups to the nitrogen atom.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups.

    Oxidation and Reduction: The sulfonamide groups can participate in redox reactions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide involves its interaction with specific molecular targets. The halogenated pyridine ring and sulfonamide groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-5-chloropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide
  • N-(2-Iodo-5-fluoropyridin-4-yl)-N-(methylsulfonyl)methanesulfonamide

Uniqueness

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide is unique due to the presence of both bromine and iodine atoms on the pyridine ring, which can impart distinct chemical reactivity and biological activity compared to similar compounds with different halogen substitutions.

Properties

Molecular Formula

C7H8BrIN2O4S2

Molecular Weight

455.1 g/mol

IUPAC Name

N-(2-bromo-5-iodopyridin-4-yl)-N-methylsulfonylmethanesulfonamide

InChI

InChI=1S/C7H8BrIN2O4S2/c1-16(12,13)11(17(2,14)15)6-3-7(8)10-4-5(6)9/h3-4H,1-2H3

InChI Key

PRVXMWWQTOPGIS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(C1=CC(=NC=C1I)Br)S(=O)(=O)C

Origin of Product

United States

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